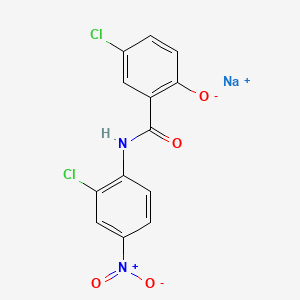

Niclosamide sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40321-86-6 |

|---|---|

Molecular Formula |

C13H7Cl2N2NaO4 |

Molecular Weight |

349.10 g/mol |

IUPAC Name |

sodium 4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |

InChI |

InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |

InChI Key |

DQZCVHZGOQFNDC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanisms of Action of Niclosamide Sodium in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising repurposed therapeutic agent for cancer treatment. Its efficacy stems from a multifaceted mechanism of action that targets several critical signaling pathways dysregulated in cancer, induces cellular stress, and ultimately leads to cancer cell death. This technical guide provides an in-depth exploration of the core mechanisms of niclosamide's anticancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Data Presentation: Quantitative Efficacy of Niclosamide

The cytotoxic and anti-proliferative effects of niclosamide have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | < 1 | [1] |

| DU145 | Prostate Cancer | < 1 | [1][2] |

| MDA-MB-231 | Breast Cancer | < 1 | [1] |

| T-47D | Breast Cancer | < 1 | [1] |

| HepG2 | Hepatocellular Carcinoma | 31.91 (48h) | [3] |

| QGY-7703 | Hepatocellular Carcinoma | 10.24 (48h) | [3] |

| SMMC-7721 | Hepatocellular Carcinoma | 13.46 (48h) | [3] |

| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [4] |

| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | [4] |

| A549 | Lung Adenocarcinoma | 2.60 (24h) | [5] |

| A549/DDP (Cisplatin-resistant) | Lung Adenocarcinoma | 1.15 (24h) | [5] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.5 - 4.0 (24h) | [6] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.5 - 4.0 (24h) | [6] |

| BD140A | Adrenocortical Carcinoma | 0.12 | [7] |

| SW-13 | Adrenocortical Carcinoma | 0.15 | [7] |

| NCI-H295R | Adrenocortical Carcinoma | 0.53 | [7] |

| U-87 MG | Glioblastoma | Dose-dependent inhibition | [8] |

| HeLa | Cervical Cancer | Potent inhibition | [2] |

| HT29 | Colon Adenocarcinoma | Relatively low potency | [2] |

| MCF-7 | Breast Cancer | IC50 values determined | [9] |

Core Mechanisms of Action and Signaling Pathways

Niclosamide exerts its anti-cancer effects through the modulation of multiple, often interconnected, signaling pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, promoting proliferation and maintaining cancer stem cell populations.[10] Niclosamide is a potent inhibitor of this pathway.[10]

Mechanism of Inhibition:

-

LRP6 Co-receptor Degradation: Niclosamide suppresses the expression and phosphorylation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6).[1][11] This is achieved by increasing the degradation of LRP6, thereby reducing its half-life.[11]

-

Dishevelled-2 (Dvl2) Downregulation: In some cancer types, such as colorectal cancer, niclosamide has been shown to downregulate the expression of Dvl2, a key cytoplasmic component of the Wnt pathway.[12]

-

β-catenin Destabilization: By disrupting the upstream components of the pathway, niclosamide prevents the accumulation of β-catenin in the cytoplasm.[1][12] This leads to a decrease in the translocation of β-catenin to the nucleus.

-

Inhibition of TCF/LEF-mediated Transcription: Consequently, the transcription of Wnt target genes, which are involved in cell proliferation and survival (e.g., c-Myc, Cyclin D1), is suppressed.[13]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 7. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niclosamide induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. MTT assay protocol | Abcam [abcam.com]

A Technical Guide to Niclosamide as a STAT3 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the role of niclosamide, an FDA-approved anthelmintic drug, as a potent inhibitor of the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway. Given the frequent overactivation of STAT3 in a wide array of human cancers, its inhibition represents a critical strategy in modern oncology. Niclosamide has been identified as a multi-faceted agent that effectively suppresses this pathway, leading to significant anti-tumor effects. This guide details its mechanism of action, quantitative efficacy, downstream cellular consequences, and the experimental protocols used for its validation.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The STAT3 protein is a latent cytoplasmic transcription factor that plays a pivotal role in regulating fundamental cellular processes, including proliferation, survival, angiogenesis, and immune response. In a canonical signaling cascade, cytokines and growth factors bind to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs) or Src kinases. These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers through reciprocal SH2 domain interactions. The activated dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby initiating their transcription.

Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, including those of the prostate, breast, lung, and colon, where it drives the expression of genes critical for tumor progression and survival, such as Bcl-xL, c-Myc, and Cyclin D1.[1]

Mechanism of Action of Niclosamide

Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway through the screening of clinical drug libraries.[1] Its primary mechanism involves the potent inhibition of STAT3 activation by preventing its phosphorylation at the Tyr705 residue.[2][3] This action effectively blocks all subsequent downstream events, including STAT3 dimerization, nuclear translocation, and transcriptional activity.[1][4]

Notably, studies have shown that niclosamide's effect is selective for STAT3, with no significant inhibition observed against the activation of other STAT homologs like STAT1 and STAT5.[1] Furthermore, it does not appear to directly inhibit the activity of upstream kinases such as JAK1, JAK2, or Src, suggesting a kinase-independent pathway of STAT3 inhibition.[1][5]

While the precise binding interaction has been a subject of investigation, with some studies suggesting an indirect mechanism and others predicting an interaction with the SH2 domain, recent crystallographic evidence has identified a novel binding site for niclosamide on STAT3 that spans the coiled-coil, DNA-binding, and linker domains.[1][6][7][8] This interaction directly disrupts the ability of STAT3 to bind to DNA.[7][8]

The consequences of STAT3 inhibition by niclosamide are profound, leading to the downregulation of key STAT3 target genes, which in turn induces cell growth inhibition, cell cycle arrest, and apoptosis in cancer cells characterized by constitutively active STAT3.[1][9]

Quantitative Data on Niclosamide's Efficacy

The inhibitory potential of niclosamide has been quantified across various cancer cell lines and assay types. The following tables summarize key findings from multiple studies.

Table 1: IC₅₀ Values for STAT3-Dependent Activity and Cell Proliferation

| Parameter | Cell Line(s) | IC₅₀ Value | Reference |

| STAT3-Luciferase Reporter Activity | HeLa | 0.25 ± 0.07 µM | [1] |

| Cell Proliferation | Du145 (Prostate) | 0.7 µM | [1] |

| Cell Proliferation | SW620 (Colon) | 2.9 µM | [6] |

| Cell Proliferation | HCT116 (Colon) | 0.4 µM | [6] |

| Cell Proliferation | HT29 (Colon) | 8.1 µM | [6] |

| Cell Proliferation | A2780ip2, SKOV3ip1 (Ovarian) | 0.41 - 1.86 µM | [10] |

Table 2: Binding Affinity and Direct Inhibition of STAT3

| Assay Type | Parameter | Value | Reference |

| Fluorescence Polarization (FP) | IC₅₀ for STAT3-DNA Binding Disruption | 219 ± 43.4 µM | [7][8] |

| Microscale Thermophoresis (MST) | Kd for Niclosamide-STAT3 Binding | 281 ± 55 µM | [7][8] |

Table 3: Effect on STAT3 Pathway Protein Expression and Phosphorylation

| Cell Line | Treatment | Effect | Reference |

| Du145 (Prostate) | Niclosamide (dose-dependent) | Inhibition of p-STAT3 (Tyr705); No change in total STAT3, p-JAK2, or p-Src | [1] |

| HCT116, SW620 (Colon) | Niclosamide (dose- and time-dependent) | Suppression of p-STAT3 (Tyr705) | [6] |

| A549, H358, H157 (Lung) | Niclosamide (1 µM) | Blocked radiation-induced STAT3 phosphorylation | [5] |

| Ovarian Cancer Ascites Cells | Niclosamide (1 - 8 µM) | Dose-dependent inhibition of p-STAT3 (Tyr705) | [10][11] |

| HCC Cells (HepG2, etc.) | Niclosamide | Suppressed phosphorylation of STAT3 at Tyr705 | [9] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate niclosamide as a STAT3 inhibitor, based on methodologies described in the cited literature.[1][6][12][13]

4.1. Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

-

Cell Culture and Treatment: Plate cancer cells (e.g., Du145, HCT116) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of niclosamide (e.g., 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 12 or 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH or β-actin.

4.2. STAT3-Dependent Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.

-

Cell Transfection: Co-transfect HeLa cells (or other suitable cells with active STAT3) in a 24-well plate using a lipofection reagent. The transfection mix should contain:

-

A firefly luciferase reporter plasmid driven by a promoter with multiple STAT3 binding sites (e.g., pLucTKS3).

-

A Renilla luciferase plasmid as an internal control for transfection efficiency.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of niclosamide or vehicle control.

-

Cell Lysis and Luciferase Measurement: Incubate the cells for another 24 hours. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control to determine IC₅₀ values.

4.3. Cell Viability / Proliferation Assay (MTT or ATPlite)

This assay assesses the cytotoxic and anti-proliferative effects of niclosamide.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of niclosamide for 48 to 72 hours.

-

Viability Measurement (MTT Method):

-

Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add DMSO to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Niclosamide is a well-documented and potent inhibitor of the STAT3 signaling pathway. It effectively suppresses STAT3 phosphorylation at Tyr705, leading to the inhibition of its transcriptional activity and the induction of anti-proliferative and pro-apoptotic effects in cancer cells. Its demonstrated efficacy in various preclinical models highlights its potential as a repurposed therapeutic agent for cancers driven by aberrant STAT3 activity.[14] The quantitative data and established experimental protocols provide a solid foundation for further investigation. Future research and clinical trials will be crucial to fully elucidate its therapeutic window, optimize delivery for improved bioavailability, and assess its efficacy in combination with other anticancer agents to overcome drug resistance.[5][14][15]

References

- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 10. oncotarget.com [oncotarget.com]

- 11. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer [synapse.patsnap.com]

- 15. Niclosamide suppresses cell migration and invasion in enzalutamide resistant prostate cancer cells via Stat3-AR axis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitochondrial uncoupling effects of Niclosamide in mammalian cells

An In-depth Technical Guide to the Mitochondrial Uncoupling Effects of Niclosamide in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide, an FDA-approved oral anthelmintic drug, has been used for decades to treat tapeworm infections[1][2]. Its primary mechanism of action against parasites involves the uncoupling of oxidative phosphorylation, which disrupts their energy metabolism[2][3]. In recent years, Niclosamide has garnered significant interest for its potent anticancer, antiviral, and anti-inflammatory properties, spurring a resurgence in research into its molecular mechanisms[1][3][4]. A central aspect of its broad biological activity is its function as a mitochondrial uncoupler in mammalian cells[1][2][5]. This technical guide provides a comprehensive overview of the mitochondrial uncoupling effects of Niclosamide, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated cellular pathways.

Core Mechanism: Protonophoric Action

Niclosamide functions as a protonophore, a lipophilic molecule that can transport protons across biological membranes[2][4][6][7]. Structurally, the weakly acidic hydroxyl group and other features that delocalize the negative charge allow Niclosamide to pick up a proton from the high-concentration environment of the mitochondrial intermembrane space, diffuse across the inner mitochondrial membrane (IMM), and release the proton into the low-concentration mitochondrial matrix[2][6][8]. This action bypasses the FoF1-ATP synthase, effectively dissipating the proton motive force that is essential for ATP production. The result is an uncoupling of nutrient oxidation from ATP synthesis; the electron transport chain continues to consume oxygen, but the energy is dissipated as heat instead of being converted into chemical energy in the form of ATP[2][5][9].

Caption: Mechanism of Niclosamide as a mitochondrial protonophore.

Quantitative Effects on Mitochondrial Function

The uncoupling activity of Niclosamide leads to measurable changes in several key parameters of mitochondrial function.

Oxygen Consumption Rate (OCR)

As a mitochondrial uncoupler, Niclosamide is expected to increase the rate of oxygen consumption as the electron transport chain attempts to maintain the proton gradient, at least initially. However, studies show a dose-dependent biphasic effect: low concentrations stimulate OCR, while higher concentrations can become inhibitory[10][11].

| Cell Type | Niclosamide Conc. | Effect on OCR | Reference |

| Adrenocortical Carcinoma (ACC) | 0.5 - 2 µM | Significant increase in OCR | [12] |

| Myeloma Cells | 3.2 µM | Increase in respiration rate | [13] |

| T-ALL Cells (CCRF-CEM, Jurkat) | Not specified | Decrease in OCR (inhibition of basal and maximal respiration) | [14] |

| Ovarian Carcinoma (SKOV3, HO8910) | Not specified | Dramatic inhibition of overall OCR | [15] |

| Isolated Mouse Liver Mitochondria | 0.5 - 2 µM | Dose-dependent stimulation of State 4 respiration | [9][16][17] |

Note: The effect on OCR can vary significantly depending on the cell type, concentration, and duration of exposure.

Mitochondrial Membrane Potential (ΔΨm)

By shuttling protons across the inner mitochondrial membrane, Niclosamide directly causes the dissipation or reduction of the mitochondrial membrane potential[1][18][19].

| Cell Type | Niclosamide Conc. | Effect on ΔΨm | Reference |

| Cholangiocarcinoma (CCA) | IC25, IC50, IC75 | Dose-dependent reduction | [1] |

| Renal Cell Carcinoma (RCC) | Not specified | Decrease | [20] |

| Human Chondrosarcoma | 0.5 - 2 µM | Dose-dependent decrease | [19] |

| Adrenocortical Carcinoma (ACC) | 1 - 2 µM | Dose-dependent decrease after 3 and 6 hours | [12] |

| HeLa Cells | 10 µM | Disruption/Reduction | [18][21] |

Cellular ATP Levels

The direct consequence of uncoupling oxidative phosphorylation is a decrease in the synthesis of ATP, leading to cellular energy depletion[1][22].

| Cell Type | Niclosamide Conc. | Effect on ATP Levels | Reference |

| Cholangiocarcinoma (CCA) | IC25, IC50, IC75 | Dose-dependent suppression | [1] |

| Renal Cell Carcinoma (RCC) | Not specified | Reduction | [20] |

| HeLa Cells | 1 µM and 10 µM | Reduction after 8 hours | [18][21] |

| HCT116 (p53+/+ and p53-/-) | Not specified | Sharp drop in intracellular ATP | [22] |

| Non-small Lung Cancer (A549, CL1-5) | Not specified | Significant reduction | [3] |

Signaling Pathways and Cellular Consequences

The bioenergetic stress induced by Niclosamide triggers a cascade of downstream cellular events and signaling pathways.

-

AMPK Activation: The decrease in cellular ATP levels leads to an increase in the AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[3][23].

-

mTORC1 Inhibition: Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling, a key pathway involved in cell growth and proliferation[3][6].

-

Autophagy and Apoptosis: Niclosamide-induced mitochondrial dysfunction can lead to both autophagic and apoptotic cell death[18][21]. The collapse of the mitochondrial membrane potential can trigger the mitochondrial-mediated (intrinsic) pathway of apoptosis[19][20]. Concurrently, mTORC1 inhibition is a known trigger for autophagy[3][18].

-

Mitochondrial Fragmentation: Niclosamide has been identified as a potent inducer of mitochondrial fission, leading to fragmentation of the mitochondrial network[18][21].

Caption: Signaling pathways affected by Niclosamide-induced mitochondrial uncoupling.

Experimental Protocols

Assessing the mitochondrial uncoupling effects of Niclosamide requires specific bioenergetic assays.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Extracellular Flux Analyzer is the standard instrument for measuring OCR in real-time in live cells. The "Mito Stress Test" is a common assay that uses sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function[24][25].

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., 2 x 104 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of Niclosamide (and vehicle control) for a predetermined duration (e.g., 3, 6, or 24 hours) prior to the assay.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.

-

Seahorse XF Analysis (Mito Stress Test):

-

Measure the basal OCR.

-

Injection 1 (Oligomycin): Inject oligomycin, an ATP synthase inhibitor. The subsequent decrease in OCR corresponds to the respiration linked to ATP production[24]. The remaining OCR is due to proton leak. Uncouplers like Niclosamide will show a high OCR at this stage.

-

Injection 2 (FCCP): Inject Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a potent uncoupler, to induce maximal respiration. This reveals the maximum capacity of the electron transport chain[24].

-

Injection 3 (Rotenone/Antimycin A): Inject a mixture of Complex I and III inhibitors to shut down all mitochondrial respiration. The remaining OCR is non-mitochondrial[24][25].

-

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm can be measured using fluorescent potentiometric dyes.

Methodology (using TMRE):

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 24-well plate) and treat with Niclosamide for the desired time[1]. Include a positive control for depolarization, such as FCCP[1][12].

-

Staining: Remove the culture medium and incubate the cells with a medium containing a low concentration of Tetramethylrhodamine, Ethyl Ester (TMRE) (e.g., 20-100 nM) for 20-30 minutes at 37°C. TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

-

Washing: Gently wash the cells with a suitable buffer (e.g., PBS or HBSS) to remove excess dye.

-

Imaging and Quantification:

-

Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence, while cells treated with Niclosamide will show a dose-dependent reduction in fluorescence intensity[1].

-

Flow Cytometry: For a more quantitative analysis, cells can be harvested, stained with TMRE, and analyzed by flow cytometry to measure the fluorescence intensity of the cell population.

-

Quantification of Cellular ATP

Cellular ATP levels are commonly measured using bioluminescence-based assays.

Methodology (using CellTiter-Glo® or similar):

-

Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate (to be compatible with luminescence readers) and treat with Niclosamide[1].

-

Assay Procedure:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add a volume of the ATP reagent equal to the volume of culture medium in the well (e.g., 100 µL). The reagent lyses the cells and provides luciferase and its substrate, luciferin.

-

Mix the contents by orbital shaking for ~2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for ~10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ATP present.

-

Data Analysis: Compare the relative luminescence units (RLU) of treated samples to the vehicle control. Data can be normalized to cell viability if necessary.

Caption: General experimental workflow for assessing mitochondrial effects.

Conclusion and Implications

Niclosamide is a potent mitochondrial uncoupler in mammalian cells, a mechanism that underpins much of its rediscovered therapeutic potential. It disrupts the mitochondrial membrane potential, alters oxygen consumption, and depletes cellular ATP stores[1][12][18]. These primary effects trigger significant downstream consequences, including the activation of key energy-sensing pathways like AMPK and the induction of cellular processes such as apoptosis and autophagy[3][18].

For researchers and drug development professionals, understanding these effects is critical. The ability of Niclosamide to selectively target the metabolic vulnerabilities of cancer cells makes it an attractive candidate for repurposing[2][5]. However, its dose-dependent biphasic effect on respiration and potential for off-target toxicity highlight the need for a well-defined therapeutic window[10][11]. The experimental protocols detailed herein provide a robust framework for quantifying the bioenergetic impact of Niclosamide and its analogs, facilitating further investigation into its therapeutic applications and the development of novel compounds that leverage the mechanism of mitochondrial uncoupling.

References

- 1. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy [mdpi.com]

- 3. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 4. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dieringlab.web.unc.edu [dieringlab.web.unc.edu]

- 7. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mitobiopharma.com [mitobiopharma.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Niclosamide: drug repurposing for human chondrosarcoma treatment via the caspase-dependent mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

An In-depth Technical Guide on How Niclosamide Inhibits the Wnt/β-catenin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed exploration of the molecular mechanisms by which the anthelmintic drug niclosamide inhibits the canonical Wnt/β-catenin signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis; its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][2] This has made the pathway a prime target for therapeutic intervention. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of Wnt/β-catenin signaling through multiple mechanisms.[1][3] This technical guide delineates the core molecular interactions through which niclosamide exerts its inhibitory effects. It acts at several levels of the pathway: promoting the endocytosis and degradation of the Frizzled1 (Fzd1) receptor and the Wnt co-receptor LRP6, downregulating the key scaffold protein Dishevelled-2 (Dvl2), and inducing a GSK-3β-mediated degradation of β-catenin.[4][5][6] Furthermore, evidence suggests that niclosamide-induced autophagy plays a significant role in its Wnt-inhibitory function.[1] This document provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols to aid researchers in the study and development of Wnt pathway inhibitors.

The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway's status is determined by the presence or absence of Wnt ligands, which dictates the stability of the transcriptional co-activator β-catenin.

-

"Off-State" (No Wnt Ligand): In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates cytosolic β-catenin.[5] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytosolic levels low.[5]

-

"On-State" (Wnt Ligand Present): The binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 6 (LRP6), triggers a signaling cascade.[2] This leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of LRP6.[3][5] These events cause the disassembly of the destruction complex, thereby inhibiting the phosphorylation and degradation of β-catenin.[1] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[4][5]

Niclosamide: An Overview

Niclosamide is an oral salicylanilide derivative approved by the FDA in 1982 for treating tapeworm infections.[1] Its primary anthelmintic mechanism is believed to be the uncoupling of oxidative phosphorylation in mitochondria of cestodes.[1][5] In recent years, high-throughput screening efforts have repurposed niclosamide as a potent anti-cancer agent, demonstrating efficacy against various cancer types, including colorectal, breast, prostate, and ovarian cancers.[1][3][5][7] A primary driver of its anti-neoplastic activity is its ability to robustly inhibit the Wnt/β-catenin signaling pathway.[3]

Core Mechanisms of Niclosamide-Mediated Wnt/β-catenin Pathway Inhibition

Niclosamide disrupts the Wnt/β-catenin pathway at multiple nodes, from the cell surface receptors to the downstream effector β-catenin. This multi-pronged attack makes it a highly effective inhibitor.

Disruption of Upstream Signaling Components

Niclosamide's primary actions begin at the plasma membrane, targeting the receptor and co-receptor complex required for Wnt signal initiation.

-

Induction of Frizzled1 (Fzd1) Endocytosis: Niclosamide promotes the internalization of the Fzd1 receptor from the cell membrane.[8][9] This process removes the receptor from the cell surface, making the cell less responsive to Wnt ligands. The internalized Fzd1 co-localizes with markers of clathrin-mediated endocytosis, suggesting a specific cellular uptake mechanism is hijacked by the drug.[8][10]

-

Downregulation of LRP6: Niclosamide suppresses the expression and phosphorylation of the essential Wnt co-receptor LRP6.[5][11] Studies have shown that niclosamide accelerates the degradation of LRP6, significantly shortening its protein half-life.[12] For instance, in PC-3 prostate cancer cells, the half-life of LRP6 was found to be approximately 6.9 hours, a duration that is reduced upon niclosamide treatment.[12] This depletion of LRP6 is a key mechanism of Wnt inhibition in prostate and breast cancer cells.[5][12]

-

Downregulation of Dishevelled-2 (Dvl2): Dvl2 is a crucial scaffold protein that is recruited to the Fzd receptor upon Wnt binding and is essential for relaying the signal to the destruction complex.[2][4] Niclosamide treatment leads to a dramatic reduction in the cytosolic levels of Dvl2 protein in several cancer cell lines, particularly those from colorectal cancer.[2][4][10]

Promotion of β-catenin Degradation

Beyond its effects on upstream components, niclosamide also promotes the degradation of β-catenin itself, a mechanism that can bypass mutations in upstream components like APC.

-

GSK-3β-Mediated Degradation: Contrary to the canonical Wnt "on-state" where GSK-3β is inhibited, some studies show niclosamide can induce β-catenin phosphorylation and subsequent degradation in a manner that involves GSK-3β.[6][13] This suggests niclosamide can reactivate or enhance the function of the destruction complex, even in the presence of a Wnt signal.[6]

The Role of Autophagy

Recent evidence has linked the Wnt-inhibitory effects of niclosamide to the induction of autophagy.[1]

-

Autophagosome-Mediated Degradation: Niclosamide treatment promotes the co-localization of both Fzd1 and β-catenin with LC3, a marker for autophagosomes.[1] This indicates that niclosamide may shuttle key Wnt pathway components for degradation via the autophagic-lysosomal pathway.

-

Functional Requirement of Autophagy: The inhibition of Wnt signaling by niclosamide is significantly weakened in cells deficient in essential autophagy genes like ATG5 or Beclin1.[1] Furthermore, chemical inhibition of autophagosome formation blocks the niclosamide-mediated degradation of Fzd1.[1] This demonstrates that a functional autophagy pathway is critical for the drug's mechanism of action against Wnt signaling.

Quantitative Analysis of Niclosamide's Inhibitory Effects

The potency of niclosamide has been quantified across various cell lines and assays. The following tables summarize key findings from the literature.

| Table 1: IC50 Values of Niclosamide on Wnt/β-catenin Signaling | |

| Assay | Cell Line / System |

| TCF/LEF Reporter (TOPflash) | HEK293 |

| Wnt3A-stimulated β-catenin Stabilization | U2OS |

| Cell Proliferation / Viability | PC-3 (Prostate Cancer) |

| Cell Proliferation / Viability | DU145 (Prostate Cancer) |

| Cell Proliferation / Viability | MDA-MB-231 (Breast Cancer) |

| Cell Proliferation / Viability | T-47D (Breast Cancer) |

| Table 2: Effective Concentrations of Niclosamide in Functional Assays | | | :--- | :--- | :--- | :--- | | Assay | Cell Line | Concentration Range | Observed Effect | Reference | | Frizzled1 Internalization | U2OS | 1.0 - 2.0 µM | Significant increase in receptor internalization |[8][10] | | TOPflash Inhibition | Colorectal Cancer Cells | 1.0 - 10 µM | Dose-dependent inhibition of reporter activity |[2] | | Western Blot Analysis | Prostate & Breast Cancer | 0.6 - 2.5 µM | Dose-dependent suppression of LRP6 and p-LRP6 |[5][12] | | Western Blot Analysis | Colorectal Cancer Cells | 1.0 - 10 µM | Downregulation of Dvl2 and β-catenin |[2] |

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to elucidate the effects of niclosamide on the Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Reporter Assay (TOPflash)

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene.[14] When the Wnt pathway is active, the β-catenin/TCF/LEF complex binds to these sites and drives luciferase expression. A control plasmid, FOPflash (with mutated TCF/LEF sites), or a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.[2][14]

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293, HCT116) in 24-well plates at a density that will result in 60-80% confluency at the time of transfection.[15]

-

Transfection: Co-transfect cells with the TOPflash plasmid and a normalization control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent (e.g., Lipofectamine). A typical DNA ratio is 10:1 of TOPflash to Renilla.[15]

-

Incubation: Allow cells to recover and express the plasmids for 18-24 hours post-transfection.

-

Treatment: Replace the medium with fresh medium (often low-serum) containing the desired concentrations of niclosamide (e.g., 0.1 to 10 µM) and/or a Wnt agonist (e.g., Wnt3a conditioned medium). Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate cells with the treatments for a specified period, typically 18-24 hours.[2]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity (TOPflash) to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle-treated control.

Western Blot Analysis for Pathway Components

This technique is used to quantify changes in the protein levels of Wnt pathway components (e.g., β-catenin, LRP6, Dvl2, p-LRP6).

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat with various concentrations of niclosamide for a specified time (e.g., 18-24 hours).[2]

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the suspension.

-

Incubate on ice for 30 minutes with agitation.

-

Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin, anti-LRP6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17][18]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.[16]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.[16]

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[19] A loading control protein (e.g., β-actin, GAPDH) should be probed on the same membrane to ensure equal protein loading.[16]

LRP6 Degradation Assay

This assay determines the effect of niclosamide on the stability and half-life of the LRP6 protein.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., PC-3) and grow to ~70% confluency.

-

Protein Synthesis Inhibition: Treat the cells with a protein synthesis inhibitor, such as cycloheximide (CHX), to block the production of new proteins.

-

Niclosamide Treatment: Concurrently, treat one set of cells with niclosamide and another with a vehicle control.

-

Time Course Collection: Harvest cells at various time points after treatment (e.g., 0, 3, 6, 10, 24 hours).[12]

-

Western Blot Analysis: Prepare cell lysates from each time point and perform a Western blot for LRP6 and a loading control (e.g., β-actin) as described in Protocol 5.2.

-

Data Analysis: Quantify the band intensity for LRP6 at each time point, normalized to the loading control. Plot the relative LRP6 protein level against time for both niclosamide-treated and control cells. The protein half-life can be calculated from the decay curve. A faster decline in LRP6 levels in the niclosamide-treated group indicates drug-induced protein degradation.[12]

Conclusion

Niclosamide is a potent, multi-faceted inhibitor of the Wnt/β-catenin signaling pathway. Its ability to simultaneously target upstream receptors (Fzd1, LRP6), a key scaffold protein (Dvl2), and the central effector (β-catenin) through proteasomal and autophagic degradation pathways underscores its efficacy.[1][4][5] This comprehensive mechanism of action makes niclosamide a valuable tool for cancer research and a promising candidate for repositioning as an anti-cancer therapeutic, particularly for malignancies driven by hyperactive Wnt signaling. The experimental frameworks provided herein offer robust methods for further investigating niclosamide and other potential Wnt pathway modulators.

References

- 1. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of Wnt/β-catenin by anthelmintic drug niclosamide effectively targets growth, survival, and angiogenesis of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-helminthic niclosamide inhibits Wnt/Frizzled1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jcancer.org [jcancer.org]

- 15. Wnt Reporter Activity Assay [bio-protocol.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. Niclosamide Inhibits Aortic Valve Interstitial Cell Calcification by Interfering with the GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Investigation of Niclosamide for Neurodegenerative Disorders

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant therapeutic challenge. The multifactorial nature of these disorders necessitates a shift towards multi-target therapeutic strategies. Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising candidate for repurposing due to its pleiotropic effects on various cellular pathways implicated in neurodegeneration. This document provides a comprehensive overview of the preliminary studies of niclosamide, focusing on its mechanisms of action, preclinical efficacy in various disease models, and detailed experimental protocols. It aims to serve as a technical guide for researchers investigating niclosamide's therapeutic potential in conditions such as Parkinson's disease (PD), Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease (AD).

Introduction: The Rationale for Repurposing Niclosamide

Niclosamide is a salicylanilide derivative that has been used for over 50 years with a well-established safety profile.[1] Its primary mode of action as an anthelmintic is the uncoupling of oxidative phosphorylation in tapeworm mitochondria.[2] Beyond this, research has revealed its ability to modulate multiple key signaling pathways that are frequently dysregulated in neurodegenerative diseases, including neuroinflammation, mitochondrial dysfunction, autophagy, and protein aggregation.[1][2][3] Its potential to interact with multiple biological targets makes it an attractive candidate for tackling the complex pathologies of diseases like ALS, PD, and AD.[1][4]

Core Mechanisms of Action in Neurodegeneration

Niclosamide's neuroprotective potential stems from its ability to modulate several interconnected signaling pathways.

Mitochondrial Modulation and PINK1 Activation

A primary action of niclosamide is its function as a mild mitochondrial uncoupler, translocating protons across the inner mitochondrial membrane.[1][5][6] This reversible impairment of the mitochondrial membrane potential leads to the activation of PTEN-induced kinase 1 (PINK1).[1][7] Mutations that impair PINK1 activity are a cause of early-onset Parkinson's disease.[7] By activating PINK1, niclosamide can enhance mitophagy, the selective removal of damaged mitochondria, which is a crucial quality control mechanism to protect neurons from degeneration.[1] This mechanism suggests its potential as a therapeutic for Parkinson's disease.[8]

Caption: Fig. 1: Niclosamide's Mitochondrial Uncoupling Mechanism.

Inhibition of Pro-Inflammatory Signaling

Neuroinflammation, mediated by activated microglia and astrocytes, is a common feature of neurodegenerative diseases. Niclosamide exhibits potent anti-inflammatory effects by inhibiting several key pathways.

-

STAT3 Signaling: Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[9][10] It blocks the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation and nuclear translocation, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[9][10] In models of ALS, acting on the STAT3 pathway prevented the mislocalization and insolubility of TDP-43.[1]

-

NF-κB Signaling: In primary microglia, niclosamide has been shown to reduce the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[1][11]

-

mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is often hyperactivated in neurodegenerative conditions. Niclosamide inhibits mTORC1 signaling, which reduces microglial migration and phagocytosis and promotes autophagy.[1][2][11]

Caption: Fig. 2: Niclosamide's Anti-Inflammatory Mechanisms.

Modulation of Wnt/β-Catenin Signaling

The Wnt/β-catenin pathway is crucial for neuronal development and function. Its dysregulation has been linked to neurodegenerative processes. Niclosamide inhibits this pathway by inducing the degradation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6).[12][13] This action prevents the accumulation of β-catenin and subsequent gene transcription, which has been shown to suppress cancer cell growth and could modulate neuronal processes.[12][14]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating niclosamide's efficacy.

Table 1: In Vitro Efficacy of Niclosamide

| Target/Model | Cell Line | Outcome Measured | Concentration/IC50 | Reference |

| STAT3 Signaling | DU145 (Prostate Cancer) | Inhibition of STAT3-dependent reporter | ~0.25 µM | [9] |

| DU145 | Inhibition of cell proliferation | IC50 = 0.7 µM | [9] | |

| Wnt/β-Catenin Signaling | PC-3 (Prostate Cancer) | Inhibition of cell proliferation | IC50 < 1 µM | [12] |

| MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation | IC50 < 1 µM | [12] | |

| Microglial Activation | Primary Murine Microglia | Pre-treatment to prevent TNFα-induced mTOR/NF-κB activation | 100 nM | [11][15] |

| Neuroprotection | SH-SY5Y & Primary Neurons | Increased neurite length | Not specified | [1] |

| SH-SY5Y & Primary Neurons | Protection against MPP+ and 6-OHDA neurotoxins | Not specified | [1][16] |

Table 2: In Vivo Efficacy of Niclosamide in Neurodegenerative Disease Models

| Disease Model | Animal Model | Treatment Protocol | Key Outcomes | Reference |

| Parkinson's Disease | MPTP-induced BALB/c mice | 5-10 mg/kg/day (i.p.) for 14 days post-toxin | Reduced behavioral/motor deficits; rescued oxidative stress markers; reduced IL-1β & TNF-α levels. | [17][18] |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A & FUS mice | 20 mg/kg (i.p.) from symptom onset | Slowed disease progression; increased survival rates; reduced gliosis, motor neuron loss, and muscle atrophy. | [3][19] |

| Intracerebral Hemorrhage | Mouse Model | Not specified | Ameliorated brain edema; decreased neuroinflammation; improved neurological deficits. | [1] |

| Chemotherapy-Induced Neuropathy | Mouse Model | Not specified | Prevented tactile hypoesthesia and thermal hyperalgesia; reduced IL-6 and TNF-α. | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these preliminary findings.

In Vitro Neuroprotection Assay (Parkinson's Model)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells or primary dopaminergic neurons are cultured under standard conditions.[1]

-

Treatment: Cells are pre-treated with various concentrations of niclosamide for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Neurodegeneration is induced by exposing cells to neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium) or 6-hydroxydopamine (6-OHDA), which selectively damage dopaminergic neurons.[1][16]

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using assays like MTT or LDH release to quantify cell death.

-

Neurite Outgrowth: Neurite length is measured using microscopy and image analysis software to assess neurotrophic effects.[1]

-

Apoptosis: Evaluated by TUNEL staining or caspase activity assays.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) are measured using fluorescent probes like DCFDA.[17][18]

-

In Vivo ALS Mouse Model Study

-

Animal Models: Transgenic mice expressing human mutant SOD1 (e.g., SOD1-G93A) or FUS are used, as they recapitulate key pathological features of ALS.[3][19]

-

Treatment Initiation: Niclosamide (e.g., 20 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) starting from the onset of disease symptoms (e.g., tremor, hind limb weakness).[3][19]

-

Monitoring Disease Progression:

-

Neurological Score: Animals are regularly assessed using a scoring system to grade the severity of motor deficits.[3][19]

-

Motor Function Tests: Performance on rotarod and wire tests is measured to quantify motor coordination and strength.[3][19]

-

Survival: The lifespan of treated versus control animals is recorded.[3][19]

-

-

Post-Mortem Analysis:

-

Histology: Spinal cord and muscle tissues are collected for analysis. Motor neuron loss, gliosis (activation of astrocytes and microglia), and muscle atrophy are quantified through immunohistochemistry and staining.[3][19]

-

Western Blotting: Protein levels of key markers related to inflammation (e.g., Iba1, GFAP), autophagy (LC3B), and cell signaling (p-STAT3, p-mTOR) are analyzed in tissue lysates.[3][17]

-

Caption: Fig. 3: Workflow for In Vivo Efficacy Testing in an ALS Model.

Challenges and Future Directions

Despite the promising preclinical data, the therapeutic application of niclosamide faces a significant hurdle: its low oral bioavailability and poor solubility. Systemic plasma exposure is often very low, which may limit its ability to cross the blood-brain barrier (BBB) in effective concentrations.

Future research should focus on:

-

Formulation Development: Designing novel formulations, such as amorphous solid dispersions or solid lipid nanoparticles, to enhance solubility and oral bioavailability.[20][21]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between niclosamide dosage, plasma/brain concentration, and therapeutic effect in animal models.

-

BBB Permeability: Directly assessing the ability of niclosamide and its improved formulations to penetrate the BBB.[22]

-

Chronic Toxicity Studies: Evaluating the long-term safety of niclosamide at doses required for a therapeutic effect in neurodegenerative diseases.

Conclusion

Niclosamide represents a compelling drug repurposing candidate for neurodegenerative disorders. Its ability to simultaneously modulate mitochondrial function, inhibit key pro-inflammatory pathways like STAT3 and NF-κB, and promote cellular quality control mechanisms aligns well with the multi-target therapeutic approach required for these complex diseases. The preliminary data from in vitro and in vivo models of PD and ALS are encouraging, demonstrating significant neuroprotective effects and a slowing of disease progression.[3][17] While challenges related to its pharmacokinetic properties remain, ongoing efforts in formulation science may overcome these limitations. Further rigorous preclinical investigation is warranted to fully elucidate its therapeutic potential and pave the way for future clinical trials.

References

- 1. Repurposing niclosamide for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niclosamide as an mTOR Inhibitor – Fight Aging! [fightaging.org]

- 3. Neuroprotective effects of niclosamide on disease progression via inflammatory pathways modulation in SOD1-G93A and FUS-associated amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cardiff.ac.uk [cardiff.ac.uk]

- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 14. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 15. researchgate.net [researchgate.net]

- 16. Quinacrine and Niclosamide Promote Neurite Growth in Midbrain Dopaminergic Neurons Through the Canonical BMP-Smad Pathway and Protect Against Neurotoxin and α-Synuclein-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdsabstracts.org [mdsabstracts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Enhancing the In vivo Bioavailability and Absorption of Niclosamide with Amorphous Solid Dispersion via Solvent Method | Semantic Scholar [semanticscholar.org]

- 21. Bot Verification [ijbr.com.pk]

- 22. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Niclosamide Sodium

This technical guide provides a comprehensive overview of the chemical properties and structural analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical characteristics and analytical methodologies associated with this compound.

Introduction

Niclosamide is a well-established anthelmintic drug, recognized by the World Health Organization as an essential medicine.[1] Its sodium salt form, this compound, offers distinct physicochemical properties that are critical for formulation and development. In recent years, niclosamide has been repurposed for a variety of new therapeutic applications, including as an antiviral and anticancer agent, due to its activity as a potent inhibitor of the STAT3 and Wnt signaling pathways.[2][3][4][5][6][7] This guide delves into the core chemical attributes, structural details, and relevant experimental protocols for this compound.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the sodium salt, others are derived from its parent compound, niclosamide, and are crucial for understanding its behavior in solution.

| Property | Value | Source(s) |

| IUPAC Name | sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate | [8] |

| CAS Number | 40321-86-6 | [2][3] |

| Molecular Formula | C₁₃H₇Cl₂N₂NaO₄ | [2] |

| Molecular Weight | 349.1 g/mol | [2] |

| Appearance | Pale yellow solid | [4] |

| pKa (of Niclosamide) | ~7.12 | [9][10] |

| Melting Point | Data for niclosamide: 225-230 °C. Data for the sodium salt is not readily available. | [4][11] |

| Solubility | Solubility is highly pH-dependent. The sodium salt form enhances water solubility compared to the parent compound.[9][12] |

Solubility

Niclosamide itself is classified as a Biopharmaceutics Classification System (BCS) class II drug, characterized by low solubility and high permeability.[13] The aqueous solubility of pure niclosamide is very low, reported to be around 5.7 μg/mL.[14] However, as a weak acid with an ionizable phenolic hydroxyl group, its solubility is highly dependent on pH.[7][10] The formation of the sodium salt significantly improves its solubility in aqueous media.[8] Studies have shown that by increasing the pH from 3.66 to 9.63, the concentration of niclosamide in solution can be increased from 2.53 µM to 703.5 µM.[7]

Stability

Niclosamide is stable under dry, room temperature conditions.[4] In aqueous solutions, it is stable between pH 5 and 9.[11] However, it undergoes hydrolysis in concentrated acidic or basic solutions and can be decomposed by UV irradiation.[11]

Structural Analysis

The molecular structure of niclosamide consists of a 5-chlorosalicylic acid moiety linked to a 2-chloro-4-nitroaniline group through a secondary carboxamide bond.[4][11] The sodium salt is formed by the deprotonation of the phenolic hydroxyl group.

X-ray Crystallography

X-ray diffraction techniques have been instrumental in elucidating the solid-state structure of niclosamide. Studies have identified multiple crystalline forms, including anhydrous polymorphs, two distinct monohydrate forms (HA and HB), and various solvates.[1][15][16] The specific crystalline form can impact physical properties such as solubility and dissolution rate.[15][16] The formation of these different forms is influenced by the solvent and relative humidity during crystallization.[15] The crystal structure of co-crystals, such as niclosamide-nicotinamide, has also been investigated to improve physicochemical properties.[13]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of niclosamide and its derivatives. Both ¹H and ¹³C NMR have been used to analyze the structure of niclosamide in solution and in the solid state.[17][18] Solid-state NMR, in conjunction with powder X-ray diffraction (PXRD) and computational methods, has been employed in the field of "NMR crystallography" to solve the crystal structures of niclosamide co-crystals from microcrystalline powders.[19]

Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the quantitative analysis of niclosamide in various matrices, including plasma and water.[20][21][22] These methods offer high sensitivity and selectivity for detecting niclosamide and its degradation products.[23] In mass analysis, niclosamide exhibits a characteristic isotopic pattern due to the presence of two chlorine atoms.[20] The electrospray ionization (ESI) interface in negative ion mode is commonly used for its detection.[20][22]

Experimental Protocols

This section details methodologies for the synthesis, solubility determination, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of niclosamide with sodium hydroxide.[8]

Protocol:

-

Niclosamide is synthesized via a condensation reaction between 5-chlorosalicylic acid and 2-chloro-4-nitroaniline, often using phosphorus trichloride in a solvent like chlorobenzene at elevated temperatures.[8]

-

The resulting niclosamide is purified, typically through recrystallization.

-

To form the sodium salt, purified niclosamide is reacted with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution.

-

The reaction converts the phenolic hydroxyl group into its sodium salt form.[8]

-

The final product, this compound, can be isolated by precipitation or evaporation of the solvent.

Determination of pH-Dependent Solubility

The solubility of niclosamide is highly influenced by pH. The following protocol is based on equilibrium dissolution studies.[9][24]

Protocol:

-

Prepare a series of aqueous buffers at different pH values (e.g., from pH 4 to 9.5).

-

Add an excess amount of niclosamide powder to each buffer solution in separate vials.

-

Agitate the suspensions at a constant temperature (e.g., 20°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[14]

-

After equilibration, centrifuge the samples to pellet the undissolved solid.[14]

-

Carefully collect the supernatant and measure its pH.

-

Determine the concentration of dissolved niclosamide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9]

-

Plot the measured niclosamide concentration against the final supernatant pH to generate a pH-solubility profile.

LC-MS/MS Analysis of Niclosamide

This protocol outlines a general procedure for the quantitative analysis of niclosamide in biological samples like plasma.[20][22]

Protocol:

-

Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma sample. An internal standard (e.g., ibuprofen) is added before precipitation.[20][22]

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Chromatography:

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for detection. For niclosamide, a common transition is m/z 324.8 → 170.9.[20]

-

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify niclosamide in the samples.

Biological Activity and Signaling Pathways

This compound's renewed interest stems from its potent biological activities beyond its anthelmintic use. It is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, with an IC₅₀ of approximately 0.25 µM in HeLa cells.[2][3] By inhibiting STAT3, niclosamide can suppress tumor growth and overcome drug resistance in various cancers.[2][11] It also inhibits the Wnt/β-catenin signaling pathway, which is crucial in both developmental processes and cancer.[4][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound salt | CAS#:40321-86-6 | Chemsrc [chemsrc.com]

- 4. Niclosamide | 50-65-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ニクロスアミド | Sigma-Aldrich [sigmaaldrich.com]

- 7. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niclosamide-sodium [sitem.herts.ac.uk]

- 9. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ineosopen.org [ineosopen.org]

- 18. rsc.org [rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 24. biorxiv.org [biorxiv.org]

The Effect of Niclosamide on Cellular Metabolism and Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent, particularly in oncology. Its mechanism of action extends beyond its anti-parasitic properties to a profound influence on fundamental cellular processes, most notably cellular metabolism and bioenergetics. This technical guide provides an in-depth examination of the effects of niclosamide on cellular energy pathways, including its role as a mitochondrial uncoupler and its impact on glycolysis. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the affected signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of niclosamide.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, providing energy, and supplying building blocks for biosynthesis. In many pathological states, particularly cancer, metabolic pathways are significantly reprogrammed to support rapid proliferation and survival. Niclosamide has emerged as a potent modulator of these altered metabolic states. Its primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the mitochondrial membrane potential and inhibits ATP synthesis.[1][2][3] This disruption of cellular energy balance triggers a cascade of downstream effects, impacting various signaling pathways crucial for cell growth and survival. This guide will delve into the core mechanisms of niclosamide's action on cellular bioenergetics, providing both the theoretical framework and practical methodologies for its study.

Core Mechanism of Action: Mitochondrial Uncoupling

Niclosamide acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[1] This uncoupling of the electron transport chain from oxidative phosphorylation leads to a decrease in mitochondrial membrane potential and a subsequent reduction in cellular ATP levels.[1][2][3][4][5]

Impact on Oxygen Consumption Rate (OCR)

As a mitochondrial uncoupler, niclosamide typically leads to an initial increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton gradient. However, at higher concentrations or with prolonged exposure, niclosamide can inhibit mitochondrial respiration, leading to a decrease in OCR.[6][7]

Impact on Extracellular Acidification Rate (ECAR)

The disruption of mitochondrial ATP production often forces cells to rely more heavily on glycolysis for their energy needs. This metabolic shift results in an increased rate of lactate production, which is extruded from the cell, leading to an increase in the extracellular acidification rate (ECAR).[8]

Quantitative Data on Niclosamide's Bioenergetic Effects

The following tables summarize the quantitative effects of niclosamide on key bioenergetic parameters as reported in various studies.

Table 1: Effect of Niclosamide on Oxygen Consumption Rate (OCR)

| Cell Line | Niclosamide Concentration (µM) | Incubation Time | Effect on Basal OCR | Effect on Maximal Respiration | Reference |

| SW1353 | 1.2, 2.0 | 24 h | Inhibition | Inhibition | [9] |

| CAL78 | 1.2, 2.0 | 24 h | Inhibition | Inhibition | [9] |

| HCT116 p53+/+ | 7.5 | Not Specified | Increase | Not Specified | [10] |

| HCT116 p53-/- | 7.5 | Not Specified | Increase | Not Specified | [10] |

| SKOV3 | 4, 8 | 8 h | Dramatic Reduction | Dramatic Reduction | [11] |

| HO8910 | 4, 8 | 8 h | Dramatic Reduction | Dramatic Reduction | [11] |

| ACC cell lines | Not Specified | Not Specified | Increase | Not Specified | [12] |

| T-ALL cells | Not Specified | Not Specified | Decrease | Not Specified | [7] |

Table 2: Effect of Niclosamide on Extracellular Acidification Rate (ECAR)

| Cell Line | Niclosamide Concentration (µM) | Incubation Time | Effect on ECAR | Reference |

| ACC cell lines | Not Specified | Not Specified | Increase | [12] |

| T-ALL cells | Not Specified | Not Specified | Inhibition | [7] |

| SKOV3 | 4, 8 | Not Specified | Initial Increase | [11] |

| HO8910 | 4, 8 | Not Specified | Initial Increase | [11] |

Table 3: Effect of Niclosamide on Cellular ATP Levels

| Cell Line | Niclosamide Concentration (µM) | Incubation Time | Effect on ATP Levels | Reference |

| KKU-100 | IC25, IC50, IC75 | 48 h | Significant Dose-Dependent Suppression | [1] |

| KKU-213A | IC25, IC50, IC75 | 48 h | Significant Dose-Dependent Suppression | [1] |

| HeLa | 1, 10 | 8 h | Reduction | [4][5] |

| HCT116 | 2 (Nic), 5 (ND-Nic) | 48 h | Sharp Drop | [10] |

| A549 | 2.5 | 24 h | Significant Reduction | [13] |

| CL1-5 | 2.5 | 24 h | Significant Reduction | [13] |

| Melanoma cells | 1 | 1 h | Reduction | [14] |

Key Signaling Pathways Modulated by Niclosamide

The metabolic stress induced by niclosamide activates and inhibits several key signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

Niclosamide is a potent inhibitor of the Wnt/β-catenin signaling pathway.[15][16][17][18] It has been shown to suppress the expression of the Wnt co-receptor LRP6 and promote its degradation.[16][17] This leads to the destabilization of β-catenin, preventing its nuclear translocation and the subsequent transcription of Wnt target genes involved in proliferation and survival.[16][17]

AMPK/mTOR Signaling Pathway

By depleting cellular ATP levels, niclosamide increases the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK).[14][19] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth, proliferation, and autophagy.[20][21] Inhibition of mTORC1 can lead to cell cycle arrest and the induction of autophagy.

GSK-3β Signaling

Niclosamide has also been shown to modulate the activity of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of numerous cellular processes, including metabolism and cell fate.[22][23][24][25] By influencing GSK-3β activity, niclosamide can impact β-catenin stability, further contributing to the inhibition of the Wnt signaling pathway.[22][24]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of niclosamide on cellular metabolism and bioenergetics.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer